

Glyceryl 1-monooctanoate performance different lipid-based systems

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Compound Focus: Glyceryl 1-monooctanoate

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GMO Performance Overview

The table below summarizes the key characteristics and experimental findings for GMO-based lipid nanoparticles from the search results.

Performance Aspect	Key Findings for GMO-Based Systems	Supporting Experimental Data & Context
General Biocompatibility	Considered non-toxic, biodegradable, biocompatible, and has FDA GRAS (Generally Recognized as Safe) status [1].	--

| **Comparative Cytotoxicity** | Shows lower cytotoxicity and less deleterious impact on cells compared to Phytantriol (PHT)-based nanoparticles [2] [3]. | **Cell Lines Tested:** Cervical cancer (HeLa) and human fibroblast (MSU 1.1) cells [2]. **Assays:** Cell viability (WST-1), reactive oxygen species (ROS) generation, cytoskeleton integrity, and gene expression analysis [2]. | **Membrane Interaction & Hemolysis** | Interacts strongly with model and cell membranes. Can cause significant hemolysis (red blood cell rupture), unlike some other lipid compositions [4]. | **Experimental Model:** Rat whole blood and model membranes (soy phosphatidylcholine liposomes) [4]. **Method:** Hemolysis assay and Fluorescence Resonance Energy Transfer

(FRET) to monitor lipid mixing kinetics [4]. | | **Drug Delivery Efficacy** | Effective as a carrier for an anticancer drug (e.g., Doxorubicin). Shows increased toxicity on breast cancer cell lines and ability to overcome multidrug resistance [1]. | **Cell Lines:** Breast cancer cells (MCF-7 and MDA-MB-231) [1]. **Methods:** Remote drug loading, cytotoxicity assays (MTT-test), confocal laser scanning microscopy (CLSM) for cellular uptake [1]. | | **Permeation Enhancement** | Cubic and lamellar phases of GMO can enhance skin permeability, acting as a permeation enhancer for topical/transdermal delivery [5]. | **Experimental Model:** Excised pig skin [5]. **Method:** Confocal Laser Scanning Microscopy (CLSM) to track permeation of a fluorescent model compound (sodium fluorescein) [5]. | | **Stimuli-Responsive Delivery** | GMO/Glyceryl Monostearate (GMS) blends can be designed for magnetically induced thermo-responsive "on-demand" drug release [6]. | **Method:** Drug release studies at 37°C vs. 42°C, with and without exposure to an alternating magnetic field (AMF) [6]. **Model Drug:** Nifedipine [6]. |

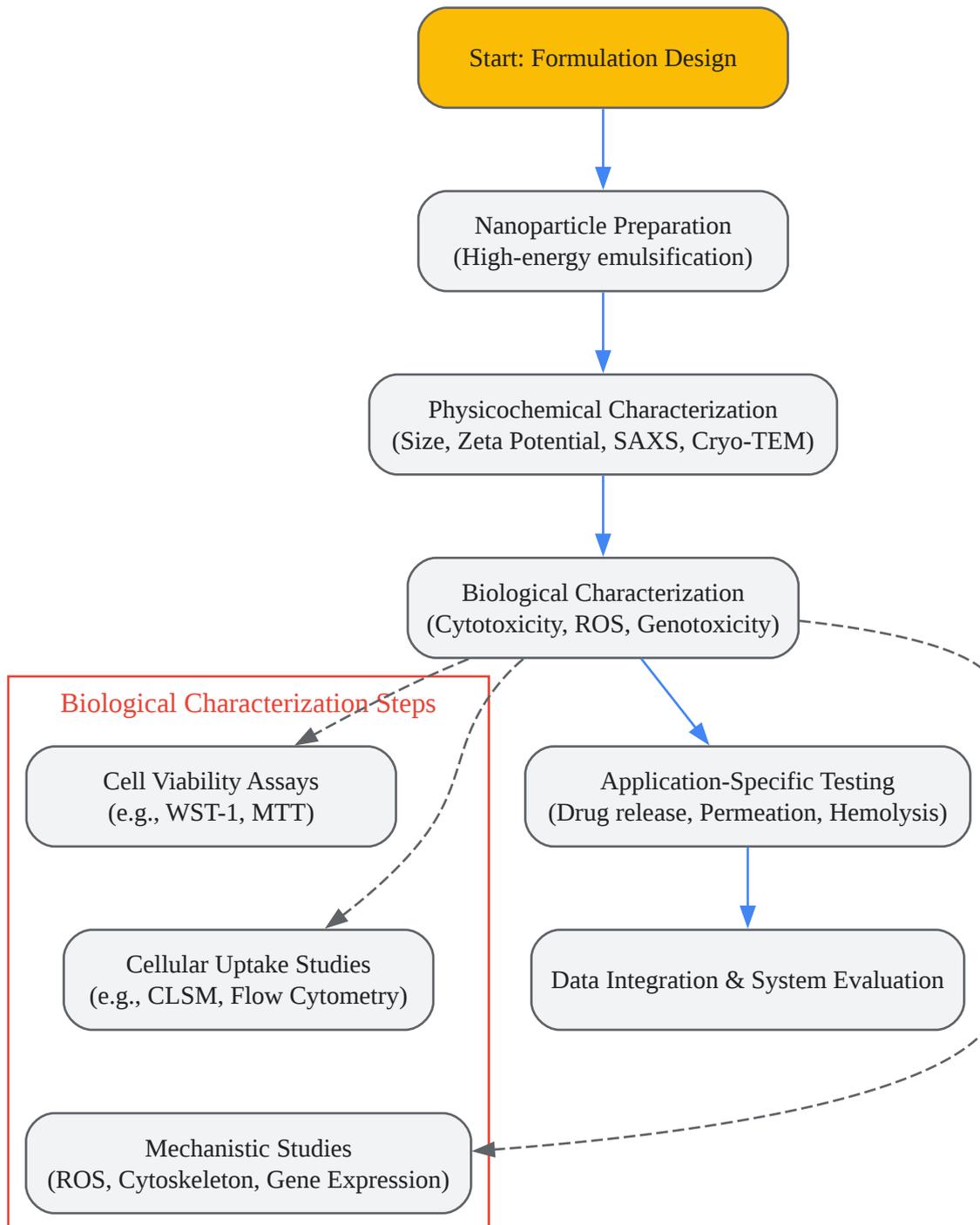
Key Experimental Protocols Cited

For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the cited papers.

- **Nanoparticle Preparation & Characterization (from [1]):** GMO-nanostructures were often prepared via a high-energy emulsification method using an Ultraturrax homogenizer. They were characterized for:
 - **Size and Zeta Potential:** Using Photon Correlation Spectroscopy (PCS/Zetasizer).
 - **Nanostructure:** Confirmed with Cryogenic Transmission Electron Microscopy (cryo-TEM) and Small-Angle X-ray Scattering (SAXS).
- **In-Vitro Cytotoxicity & Biocompatibility (from [2]):** A comprehensive biological characterization included:
 - **Cell Viability:** Assessed using WST-1 assay.
 - **Oxidative Stress:** Measured intracellular Reactive Oxygen Species (ROS) generation.
 - **Cytoskeleton Impact:** Evaluated through F-actin staining to check cytoskeleton integrity.
 - **Genotoxicity:** Analyzed the expression of genes related to DNA damage and metabolic processes.
- **Membrane Interaction Studies (from [4]):** The mechanism of interaction with biological membranes was studied using:
 - **Hemolysis Assay:** To measure red blood cell rupture.
 - **FRET Measurements:** To investigate the kinetics of lipid mixing between nanoparticles and model lipid membranes.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for developing and evaluating GMO-based drug delivery systems, synthesized from the protocols above.



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Key Insights for Formulators

- **Choose GMO for Enhanced Permeation and Biocompatibility:** The data supports GMO's use in transdermal systems for its permeation-enhancing properties [5] and its general favorable biocompatibility profile compared to alternatives like phytantriol [2].
- **Exercise Caution for Intravenous Delivery:** Be aware that strong membrane interactions [4] could be a double-edged sword. While promoting cellular uptake, it may also lead to hemolysis, requiring careful formulation for parenteral applications.
- **Leverage its Versatility for Different Cargos and Triggers:** GMO's ability to form various nanostructures (cubic, lamellar) allows it to carry diverse drugs [1] [5]. Furthermore, its properties can be modulated with other lipids to create stimuli-responsive systems [6].

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